molecular formula C19H22N2O3S B2669898 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034562-41-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2669898
CAS No.: 2034562-41-7
M. Wt: 358.46
InChI Key: ZYOQNUHVSUGHEX-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of cyclohexene, thiophene, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the thiophene and furan rings: These heterocyclic rings can be synthesized via cyclization reactions involving sulfur and oxygen-containing precursors.

    Coupling reactions: The final step involves coupling the cyclohexene, thiophene, and furan rings with an ethanediamide backbone using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide stands out due to its combination of cyclohexene, thiophene, and furan rings, which impart unique chemical and physical properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-16(24-15)17-7-4-12-25-17/h4-5,7-9,12H,1-3,6,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQNUHVSUGHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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